Quilseconazole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VT-1129 involves the preparation of a tetrazole-pyridine hybrid structure. The process includes the formation of the tetrazole ring and its subsequent attachment to a pyridine moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
The industrial production of VT-1129 has been optimized to ensure a purer, more stable, and easily testable form. The process involves multiple steps of purification and separation to achieve the desired purity. The final product is obtained in a crystalline form, which is essential for its stability and efficacy .
Chemical Reactions Analysis
Types of Reactions
VT-1129 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions are common, where different functional groups can be introduced to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various derivatives of VT-1129 with modified functional groups, which can enhance or alter its antifungal properties .
Scientific Research Applications
VT-1129 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of fungal enzymes and the development of new antifungal agents.
Biology: Employed in research to understand the mechanisms of fungal infections and the role of CYP51 in fungal cell membrane synthesis.
Medicine: Investigated for its potential use in treating cryptococcal meningitis and other fungal infections, especially in immunocompromised patients
Mechanism of Action
VT-1129 exerts its effects by inhibiting the enzyme lanosterol 14-α-demethylase (CYP51) in Cryptococcus species. This inhibition disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane. The depletion of ergosterol leads to the accumulation of toxic sterol intermediates, ultimately causing cell membrane dysfunction and fungal cell death .
Comparison with Similar Compounds
VT-1129 is compared with other similar compounds, such as:
Fluconazole: Another triazole antifungal agent that inhibits CYP51 but has a broader spectrum of activity.
Voriconazole: A triazole antifungal with enhanced activity against Aspergillus species.
Itraconazole: Known for its efficacy against a wide range of fungal infections.
Ketoconazole: An older antifungal agent with significant side effects
VT-1129 is unique due to its high selectivity for fungal CYP51 over the human enzyme, resulting in lower toxicity and fewer side effects compared to other antifungal agents .
Properties
IUPAC Name |
(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-3-(tetrazol-1-yl)-1-[5-[4-(trifluoromethoxy)phenyl]pyridin-2-yl]propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F7N5O2/c23-15-4-7-17(18(24)9-15)20(35,11-34-12-31-32-33-34)21(25,26)19-8-3-14(10-30-19)13-1-5-16(6-2-13)36-22(27,28)29/h1-10,12,35H,11H2/t20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEHACHJIXJSPD-FQEVSTJZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)C(C(CN3C=NN=N3)(C4=C(C=C(C=C4)F)F)O)(F)F)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)C([C@](CN3C=NN=N3)(C4=C(C=C(C=C4)F)F)O)(F)F)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F7N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1340593-70-5 |
Source
|
Record name | VT-1129 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1340593705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | QUILSECONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WJ1XH4Z6A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.